molecular formula C13H18N3OP B092868 N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide CAS No. 15493-49-9

N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide

Cat. No. B092868
CAS RN: 15493-49-9
M. Wt: 263.28 g/mol
InChI Key: CDLPAPNLFRHDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide, also known as DIPPFA, is a chemical compound with potential applications in scientific research. It is a phosphinic amide that has been synthesized and studied for its unique properties and potential uses in various fields.

Mechanism of Action

N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide acts as a competitive inhibitor of the vesicular glutamate transporter, binding to the active site of the protein and preventing the release of glutamate. This mechanism of action has been studied using various techniques, including electrophysiology and fluorescence imaging.
Biochemical and Physiological Effects:
The inhibition of the vesicular glutamate transporter by N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide has been shown to have various biochemical and physiological effects. These include changes in synaptic transmission and plasticity, as well as alterations in behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide in lab experiments is its selectivity for the vesicular glutamate transporter, which allows for specific targeting of glutamate release. However, one limitation is its potential toxicity and effects on other neurotransmitter systems.

Future Directions

There are several potential future directions for the study of N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide and its applications in scientific research. These include further investigation of its mechanism of action and effects on synaptic transmission and plasticity, as well as its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the development of more selective and potent inhibitors of the vesicular glutamate transporter could lead to further advances in the field.

Synthesis Methods

The synthesis of N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide involves the reaction of imidazole with diethyl phosphite and phenyl isocyanate in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular glutamate transporter, which is involved in the release of glutamate, an important neurotransmitter in the brain. This inhibition can lead to a decrease in glutamate release and subsequent effects on synaptic transmission and plasticity.

properties

CAS RN

15493-49-9

Product Name

N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide

Molecular Formula

C13H18N3OP

Molecular Weight

263.28 g/mol

IUPAC Name

N-ethyl-N-[imidazol-1-yl(phenyl)phosphoryl]ethanamine

InChI

InChI=1S/C13H18N3OP/c1-3-15(4-2)18(17,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3

InChI Key

CDLPAPNLFRHDNM-UHFFFAOYSA-N

SMILES

CCN(CC)P(=O)(C1=CC=CC=C1)N2C=CN=C2

Canonical SMILES

CCN(CC)P(=O)(C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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